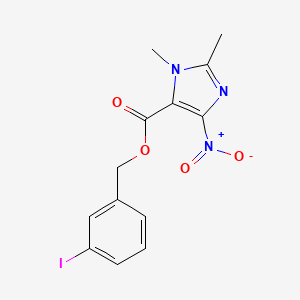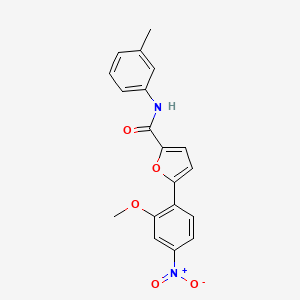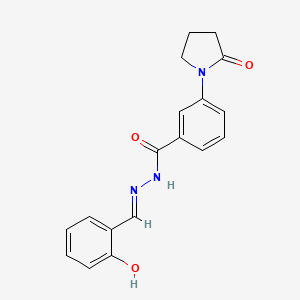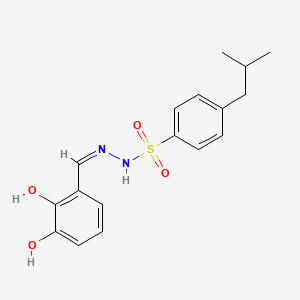![molecular formula C19H27N5O2 B6115760 N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B6115760.png)
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide, also known as L-THP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. L-THP is a small molecule that is capable of crossing the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders.
Mecanismo De Acción
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide's mechanism of action is primarily through its inhibition of PDE10A. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in the brain, which in turn leads to increased dopamine signaling. This increase in dopamine signaling has been shown to improve cognitive function and reduce symptoms of schizophrenia.
Biochemical and Physiological Effects:
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of PDE10A, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide has also been shown to reduce levels of inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide in lab experiments is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation of using N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide in lab experiments is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide. One area of research could focus on optimizing the synthesis method to improve yield and purity. Additionally, further studies could investigate the potential therapeutic applications of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, future studies could investigate the potential use of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide involves several steps, including the reaction of 2-isopropyl-1H-imidazole with 3-bromopropylamine to form 3-(2-isopropyl-1H-imidazol-1-yl)propylamine. This intermediate is then reacted with 6-chloronicotinamide in the presence of a palladium catalyst to form N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide.
Aplicaciones Científicas De Investigación
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide's ability to act as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that is involved in the regulation of dopamine signaling in the brain. This inhibition has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models.
Propiedades
IUPAC Name |
6-morpholin-4-yl-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-15(2)18-20-7-9-24(18)8-3-6-21-19(25)16-4-5-17(22-14-16)23-10-12-26-13-11-23/h4-5,7,9,14-15H,3,6,8,10-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDUPHKVSSAZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B6115701.png)

![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-[(3-methyl-1-piperidinyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B6115717.png)
![1,2-dihydro-5-acenaphthylenyl(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6115722.png)
![2-[4-(2,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6115742.png)

![1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6115748.png)
![6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6115754.png)



![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6115786.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-methyl-4-quinolinecarbohydrazide hydrochloride](/img/structure/B6115795.png)